molecular formula C17H18BrN5 B12267117 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12267117
M. Wt: 372.3 g/mol
InChI Key: FZWJVAIQNGRAJP-UHFFFAOYSA-N
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Description

5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-pyridinecarbonitrile to introduce the bromine atom. This is followed by a series of nucleophilic substitution reactions to attach the piperidine and pyridine rings. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and kinases involved in cell signaling .

Comparison with Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: Shares the bromine and pyridinecarbonitrile moieties but lacks the piperidine ring.

    2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile: Similar structure but without the bromine atom.

Uniqueness: The presence of both the bromine atom and the piperidine ring in 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile provides unique reactivity and binding properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H18BrN5

Molecular Weight

372.3 g/mol

IUPAC Name

5-bromo-2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H18BrN5/c1-22(16-4-2-3-7-20-16)15-5-8-23(9-6-15)17-13(11-19)10-14(18)12-21-17/h2-4,7,10,12,15H,5-6,8-9H2,1H3

InChI Key

FZWJVAIQNGRAJP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)Br)C#N)C3=CC=CC=N3

Origin of Product

United States

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